N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide

Fragment-based drug discovery Medicinal chemistry Building block selection

Choose this 4-bromothiophene-acetamide for your next SAR exploration or fragment-elaboration campaign. The 4-position bromine enables regioselective cross-coupling, while the 4-methylphenyl extension probes sub-pockets beyond the J5A fragment (PDB 5QIQ). 324.24 Da, ≥95% purity, ready for direct use—bypass iterative synthesis and accelerate hit-to-lead timelines.

Molecular Formula C14H14BrNOS
Molecular Weight 324.24 g/mol
Cat. No. B7892212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide
Molecular FormulaC14H14BrNOS
Molecular Weight324.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)NCC2=CC(=CS2)Br
InChIInChI=1S/C14H14BrNOS/c1-10-2-4-11(5-3-10)6-14(17)16-8-13-7-12(15)9-18-13/h2-5,7,9H,6,8H2,1H3,(H,16,17)
InChIKeyCVSTVFWCCOGXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide – CAS 1455357-81-9 Procurement & Selection Baseline


N-[(4-Bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide (CAS 1455357-81-9, molecular formula C₁₄H₁₄BrNOS, molecular weight 324.24 g/mol) is a synthetic thiophene-acetamide derivative bearing a 4-bromothiophene ring linked via a methylene bridge to a 2-(4-methylphenyl)acetamide moiety . It belongs to a broader class of bromothiophene-acetamide scaffolds that serve as versatile intermediates and building blocks in medicinal chemistry, particularly valued for the synthetic utility conferred by the bromine substituent in cross-coupling reactions (e.g., Suzuki, Heck) and the hydrogen-bonding capacity of the acetamide linkage [1]. A closely related substructure, N-[(4-bromothiophen-2-yl)methyl]acetamide (PDB ligand code J5A), has been deposited as a covalent fragment in the Protein Data Bank (PDB ID 5QIQ), confirming the structural tractability and protein-targeting potential of the 4-bromothiophene-methyl pharmacophore [2]. Despite limited published characterization, the compound is commercially available through multiple specialty chemical suppliers with typical purity specifications of 95% or higher, and is primarily positioned as a research-grade synthetic intermediate or fragment-screening candidate [3].

Why N-[(4-Bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide Cannot Be Freely Substituted by In-Class Analogs


Bromothiophene-acetamide derivatives are not functionally interchangeable despite sharing a common core scaffold. Three structural determinants confer compound-specific properties: (i) the position of bromine substitution on the thiophene ring (2-, 3-, 4-, or 5-position), which governs both electronic distribution and steric accessibility for cross-coupling reactions [1]; (ii) the identity of the N-alkyl substituent, where methylene-bridged 4-bromothiophene (as in the target compound) versus direct N-aryl or N-thioether linkages produce markedly different conformational landscapes, LogP profiles, and hydrogen-bonding geometries ; and (iii) the arylacetamide terminus, where the 4-methylphenyl group imparts a specific lipophilic and steric signature distinct from 4-fluorophenyl, 4-methoxyphenyl, or unsubstituted phenyl analogs. Evidence from the PDB demonstrates that the N-[(4-bromothiophen-2-yl)methyl]acetamide substructure (J5A) forms a specific covalent interaction with the OUTB2 protein target (PDB 5QIQ), and any alteration to the bromine position or the acetamide N-substituent would be expected to abrogate or alter this binding mode [2]. Furthermore, the molecular weight of the target compound (324.24 Da) places it in a distinct physicochemical space relative to smaller fragments (e.g., J5A at 234.11 Da), with attendant differences in solubility, permeability, and synthetic handling. These multi-dimensional differentiation points mean that generic substitution without empirical validation risks both synthetic incompatibility and biological irreproducibility.

Quantitative Differentiation Evidence for N-[(4-Bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide vs. Structural Analogs


Molecular Weight and Fragment-vs-Lead Differentiation vs. J5A (N-[(4-Bromothiophen-2-yl)methyl]acetamide)

The target compound (MW 324.24 Da) is 90.13 Da larger than its simplest substructure analog J5A (MW 234.11 Da), reflecting the addition of the entire 4-methylphenylacetyl group. This places the target compound firmly in the 'lead-like' or 'extended fragment' space, whereas J5A is a minimal fragment . In the OUTB2 co-crystal structure (PDB 5QIQ), J5A occupies a small sub-pocket; the target compound's extended 4-methylphenylacetamide tail is predicted to reach additional hydrophobic pockets inaccessible to J5A, offering opportunities for enhanced affinity and selectivity [1].

Fragment-based drug discovery Medicinal chemistry Building block selection

Bromine Regioisomer Differentiation: 4-Position vs. 3-Position vs. 5-Position Bromothiophene

The target compound features bromine at the thiophene 4-position. In thiophene chemistry, the 4-position (β-carbon) is electronically distinct from the 2- and 5-positions (α-carbons adjacent to sulfur) and the 3-position (other β-carbon), leading to different reactivity profiles in metal-catalyzed cross-coupling reactions [1]. 4-Bromothiophene derivatives typically exhibit moderated reactivity in Suzuki couplings compared to 2- or 5-bromo isomers due to reduced electron density at the β-position, requiring adjusted catalyst/ligand systems. This regiochemical identity cannot be mimicked by analogs brominated at other positions (e.g., CAS 68236-26-0, N-(5-bromothiophen-2-yl)acetamide) [2].

Cross-coupling reactivity Synthetic chemistry Regioselectivity

Distinct N-Substitution Architecture: Methylene-Bridged Thiophene vs. Direct Thioether or Anilide Linkages

The target compound employs a methylene (-CH₂-) bridge linking the 4-bromothiophene ring to the acetamide nitrogen. This contrasts with commercially available analogs such as N-(2-bromophenyl)-2-[(4-methylphenyl)thio]acetamide (MW 336.25, LogP 3.97), which uses a thioether (-S-) linker and places the bromine on a phenyl rather than thiophene ring . The methylene bridge introduces a rotational degree of freedom absent in direct N-aryl acetamides, while the thiophene sulfur contributes distinct electronic character compared to phenyl-based scaffolds. These differences are expected to produce divergent binding poses; the J5A co-crystal structure confirms that the methylene-thiophene geometry is compatible with protein pocket engagement [1].

Conformational analysis Ligand design SAR

PDB-Validated Protein Engagement of the Core Pharmacophore (J5A Substructural Proxy)

The core substructure N-[(4-bromothiophen-2-yl)methyl]acetamide (J5A) has been experimentally resolved in complex with the OUTB2 protein (PDB ID 5QIQ), deposited as part of a covalent fragment group deposition [1]. This provides direct structural validation that the 4-bromothiophene-methyl-acetamide pharmacophore is capable of specific, geometry-defined protein binding. While the full target compound (bearing the additional 4-methylphenyl extension) has not been deposited in the PDB, the J5A structure serves as a validated substructural proxy confirming that the bromine position and methylene-acetamide linkage are compatible with protein pocket occupancy [2]. No comparable PDB entry exists for 3-bromo, 5-bromo, or thioether-linked analogs in complex with this target.

Structural biology Covalent fragment Target engagement

Commercially Defined Purity Benchmark (≥95%) and Synthetic Tractability

Commercial suppliers list the target compound with a minimum purity specification of 95% (HPLC or equivalent), consistent with research-grade intermediates in this chemical class [1]. Structurally analogous bromothiophene-acetamide building blocks (e.g., CAS 1702103-87-4, CAS 1270118-50-7) are also supplied at ≥95% purity, indicating a well-established synthetic and purification workflow for this scaffold family . This purity threshold is the accepted standard for enabling reproducible downstream reactions (cross-coupling, amide bond formation) without interference from de-brominated or oxidized byproducts.

Quality control Procurement specification Reproducibility

Lipophilicity and Property Forecast Differentiation from Thioether and Direct Anilide Analogs

Although experimentally measured LogP for the target compound has not been publicly reported, a structurally related thioether analog—N-(2-bromophenyl)-2-[(4-methylphenyl)thio]acetamide—has a measured LogP of 3.97 . The replacement of the thioether sulfur with a methylene group and the phenyl ring with thiophene (as in the target compound) is expected to moderately reduce lipophilicity (estimated ΔLogP ≈ -0.3 to -0.5 based on fragment contribution methods). Similarly, a related 4-bromothiophene-2-acetamide derivative (CAS 2716890-91-2) has documented solubility in DMSO (>30 mg/mL) , providing a solubility benchmark for the scaffold class. These property trends support the target compound as a moderately lipophilic, DMSO-soluble intermediate amenable to standard medicinal chemistry workflows.

Physicochemical profiling Drug-likeness LogP prediction

Optimal Application Scenarios for N-[(4-Bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide Based on Differentiation Evidence


Structure-Based Lead Optimization Leveraging the 4-Bromothiophene-Methyl Pharmacophore Validated in PDB 5QIQ

Medicinal chemistry teams pursuing targets with structural homology to OUTB2 should prioritize this compound as an advanced starting point. The J5A substructure co-crystal (PDB 5QIQ) provides an experimentally validated binding pose for the 4-bromothiophene-methyl-acetamide core . The full compound's 4-methylphenyl extension offers a vector for probing additional sub-pockets not addressed by the minimal fragment J5A, enabling rational, structure-guided elaboration without the synthetic burden of de novo scaffold construction [1].

Regioselective Cross-Coupling Substrate Requiring 4-Position Bromine on Thiophene

Synthetic chemistry groups executing Suzuki, Heck, or Buchwald-Hartwig couplings requiring a 4-bromothiophene electrophile should select this compound over 2-bromo, 3-bromo, or 5-bromo thiophene isomers. The 4-position bromine imparts distinct electronic characteristics and coupling reactivity compared to α-position bromine atoms, making it the required regioisomer for specific SAR exploration programs . Commercial availability at ≥95% purity supports direct use without additional purification in most cases [1].

Fragment-to-Lead Programs Requiring Systematic Scaffold Elaboration from a Validated Fragment Hit

Fragment-based drug discovery (FBDD) campaigns that have identified N-[(4-bromothiophen-2-yl)methyl]acetamide (J5A) as a hit can procure the target compound as a pre-elaborated analog. The addition of the 4-methylphenylacetamide group represents a logical 'fragment growth' step, increasing molecular weight by 90 Da while retaining the validated core binding motif . This approach bypasses one or more iterative synthesis cycles, accelerating the hit-to-lead timeline [1].

Selective Chemical Probe Development Requiring Thiophene-Specific (Non-Phenyl) Aryl Bromide Geometry

Investigators developing selective chemical probes should note that the thiophene core of the target compound introduces sulfur-mediated electronic effects and a distinct ring geometry (five-membered heterocycle with bond angles ~114° at sulfur) compared to six-membered phenyl-based analogs. This differentiates the compound from phenyl-bromide competitors such as N-(2-bromophenyl)-2-[(4-methylphenyl)thio]acetamide (LogP 3.97, MW 336.25) . The thiophene sulfur can participate in additional non-covalent interactions (S-π, S–H hydrogen bonds) unavailable to carbocyclic analogs, potentially enhancing target selectivity [1].

Quote Request

Request a Quote for N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.